2,2'-(1H-1,2,4-Triazole-3,5-diyl)dipyridine
Overview
Description
2,2’-(1H-1,2,4-Triazole-3,5-diyl)dipyridine: is a heterocyclic compound that features a triazole ring fused with two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1H-1,2,4-Triazole-3,5-diyl)dipyridine typically involves the reaction of 4-cyanopyridine with hydrazine hydrate, followed by cyclization to form the triazole ring. The reaction conditions often include:
Reagents: 4-cyanopyridine, hydrazine hydrate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 70-80°C)
Catalyst: Acidic or basic catalysts may be used to facilitate the cyclization process
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1H-1,2,4-Triazole-3,5-diyl)dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: N-oxides of the triazole and pyridine rings.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted pyridine and triazole derivatives.
Scientific Research Applications
2,2’-(1H-1,2,4-Triazole-3,5-diyl)dipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized as a corrosion inhibitor for metals, especially in acidic environments.
Mechanism of Action
The mechanism of action of 2,2’-(1H-1,2,4-Triazole-3,5-diyl)dipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, inhibiting specific enzymes or disrupting cellular processes. The triazole ring’s nitrogen atoms play a crucial role in binding to metal ions and other molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3,5-di(4-pyridyl)-1,2,4-triazole
- 4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine
- 4-[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]pyridine
Uniqueness
2,2’-(1H-1,2,4-Triazole-3,5-diyl)dipyridine is unique due to its specific arrangement of the triazole and pyridine rings, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise coordination chemistry and electronic characteristics.
Properties
IUPAC Name |
2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5/c1-3-7-13-9(5-1)11-15-12(17-16-11)10-6-2-4-8-14-10/h1-8H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUASFNZQWJGIHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NN2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40310973 | |
Record name | MLS000756564 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40310973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1671-85-8 | |
Record name | 2-[3-(2-Pyridinyl)-1H-1,2,4-triazol-5-yl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1671-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 234945 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS000756564 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234945 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS000756564 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40310973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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